molecular formula C9H14O3 B563951 2-Hydroxyoctahydropentalene-2-carboxylic acid CAS No. 100145-04-8

2-Hydroxyoctahydropentalene-2-carboxylic acid

Cat. No. B563951
CAS RN: 100145-04-8
M. Wt: 170.208
InChI Key: REHDMQHODVWWPT-UHFFFAOYSA-N
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Description

2-Hydroxyoctahydropentalene-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.20 . It is a carboxylic acid derivative .


Synthesis Analysis

The synthesis of carboxylic acids like 2-Hydroxyoctahydropentalene-2-carboxylic acid often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .


Chemical Reactions Analysis

Carboxylic acids, including 2-Hydroxyoctahydropentalene-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in decarboxylation reactions, where the carboxyl group is replaced . They can also undergo hydrodeoxygenation reactions, where a carbonyl group and a carboxyl group interact .


Physical And Chemical Properties Analysis

Carboxylic acids, like 2-Hydroxyoctahydropentalene-2-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10^-5 . They are many orders of magnitude stronger than the corresponding alcohols .

Mechanism of Action

The mechanism of action for carboxylic acids often involves the formation of an enol intermediate, which then reacts with an aldehyde. The resulting aldol undergoes subsequent base-induced elimination . This mechanism is common in reactions such as the Knoevenagel Condensation .

Future Directions

The future directions in the field of carboxylic acid research involve the development of new protocols for the reduction of carboxylic acid derivatives. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are being discussed in the scientific community .

properties

IUPAC Name

2-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)9(12)4-6-2-1-3-7(6)5-9/h6-7,12H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHDMQHODVWWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC2C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723583
Record name 2-Hydroxyoctahydropentalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100145-04-8
Record name 2-Hydroxyoctahydropentalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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